molecular formula C11H12O2 B13600371 1-(3-Ethoxyphenyl)prop-2-en-1-one

1-(3-Ethoxyphenyl)prop-2-en-1-one

Cat. No.: B13600371
M. Wt: 176.21 g/mol
InChI Key: OEDVWHSJYFNAMW-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 3-ethoxybenzaldehyde and acetone as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This can lead to the modulation of protein function and the induction of cellular responses such as apoptosis or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-(3,5-Dimethoxyphenyl)prop-2-en-1-one: Contains two methoxy groups on the phenyl ring.

    1-(4-Chlorophenyl)prop-2-en-1-one: Contains a chlorine atom on the phenyl ring.

Uniqueness

1-(3-Ethoxyphenyl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h3,5-8H,1,4H2,2H3

InChI Key

OEDVWHSJYFNAMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C=C

Origin of Product

United States

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